molecular formula C6H8N4O3 B8448416 Methyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidinecarbamate

Methyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidinecarbamate

Cat. No. B8448416
M. Wt: 184.15 g/mol
InChI Key: GDQFQDAFVQRGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04549019

Procedure details

10 g of sodium are dissolved in 200 ml of absolute methanol, whereupon the solution is treated with 30 g of guanidine hydrochloride. While stirring there is added thereto a solution of 50 g of methyl[(1-ethoxy-2-ethoxycarbonyl)ethylidene]carbamate in 150 ml of absolute methanol. The resulting suspension is stirred overnight and thereafter concentrated at 40° in a water-jet vacuum. 600 ml of water are added to the residue and the resulting suspension is adjusted to pH 5 with glacial acetic acid while stirring. The resulting precipitate is filtered off under suction, washed with 250 ml of water and dried at 50° in vacuo. There is obtained methyl 2-amino-1,6-dihydro-6-oxo-4-pyrimidinecarbamate which is uniform according to thin-layer chromatography.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
methyl[(1-ethoxy-2-ethoxycarbonyl)ethylidene]carbamate
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].Cl.[NH2:3][C:4]([NH2:6])=[NH:5].[CH3:7][O:8][C:9](=[O:21])[N:10]=[CH:11][CH2:12][C:13](OCCOCC)=[O:14]>CO>[NH2:5][C:4]1[NH:6][C:13](=[O:14])[CH:12]=[C:11]([NH:10][C:9]([O:8][CH3:7])=[O:21])[N:3]=1 |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
Cl.NC(=N)N
Step Three
Name
methyl[(1-ethoxy-2-ethoxycarbonyl)ethylidene]carbamate
Quantity
50 g
Type
reactant
Smiles
COC(N=CCC(=O)OCCOCC)=O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
While stirring there
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
The resulting suspension is stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 40° in a water-jet vacuum
ADDITION
Type
ADDITION
Details
600 ml of water are added to the residue
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off under suction
WASH
Type
WASH
Details
washed with 250 ml of water
CUSTOM
Type
CUSTOM
Details
dried at 50° in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1NC(C=C(N1)NC(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.